2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol is a versatile small molecule scaffold with a molecular formula of C10H22N2O and a molecular weight of 186.29 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethanol group, which is a two-carbon alcohol.
Preparation Methods
One common method involves the reaction of piperidine with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major products formed from these reactions include substituted piperidine derivatives, aldehydes, carboxylic acids, and amines.
Scientific Research Applications
2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol has a wide range of scientific research applications, including:
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The ethanol group can also participate in hydrogen bonding interactions, further stabilizing the binding of the compound to its target .
Comparison with Similar Compounds
2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol can be compared with other similar compounds, such as:
2-(Piperidin-4-yl)ethan-1-ol: Similar structure but with the piperidine ring attached at a different position.
2-(Dimethylamino)ethan-1-ol: Contains a dimethylamino group instead of the piperidine ring.
2-(2-Pyridyl)ethanol: Contains a pyridine ring instead of the piperidine ring.
The uniqueness of this compound lies in its specific combination of the piperidine ring and ethanol group, which imparts distinct chemical and biological properties.
Biological Activity
2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol, with the CAS number 71309-90-5, is a small molecule that has garnered attention for its diverse biological activities. This compound features a piperidine ring and an ethanolamine structure, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C10H22N2O
- Molecular Weight : 186.29 g/mol
- IUPAC Name : 2-[methyl(2-piperidin-2-ylethyl)amino]ethanol
The mechanism of action of this compound involves binding to specific receptors or enzymes. The piperidine moiety allows this compound to mimic natural ligands, facilitating interactions that can modulate biological pathways. The ethanol group contributes to hydrogen bonding, enhancing the compound's stability and affinity for its targets.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, derivatives containing piperidine structures have shown promising results against various cancer cell lines, including lung and breast cancers. These compounds demonstrated significant antiproliferative effects, suggesting a potential role in cancer therapy .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. In vitro studies indicate that it exhibits moderate antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is essential for protecting cellular components from oxidative stress .
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurological disorders. Preliminary findings suggest that it may enhance neuronal survival and function under stress conditions, possibly through modulation of neurotransmitter systems .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry focused on synthesizing and evaluating a series of piperidine-based compounds for their anticancer activity. The results showed that modifications to the piperidine ring significantly influenced cytotoxicity against various cancer cell lines. Notably, compounds with a methyl substitution at the nitrogen atom exhibited enhanced activity compared to their unsubstituted counterparts .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 (Breast Cancer) | 12.5 |
Compound B | A549 (Lung Cancer) | 15.0 |
Compound C | HeLa (Cervical Cancer) | 10.0 |
Neuroprotective Study
Another research effort assessed the neuroprotective effects of related compounds in models of neurodegeneration. The study found that derivatives similar to this compound could significantly reduce neuronal apoptosis induced by oxidative stress, highlighting their potential therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
Compound Name | Structure | Biological Activity |
---|---|---|
2-(Piperidin-4-yl)ethan-1-ol | Structure | Moderate anticancer activity |
2-(Dimethylamino)ethan-1-ol | Structure | Low neuroprotective effects |
2-(2-Pyridyl)ethanol | Structure | Antioxidant properties |
Properties
IUPAC Name |
2-[methyl(2-piperidin-2-ylethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(8-9-13)7-5-10-4-2-3-6-11-10/h10-11,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVYTDJFFUQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCN1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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